4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID
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Overview
Description
4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID is a complex organic compound that features a trifluoromethyl group, an aniline moiety, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through a cyclization reaction involving a thioamide and a halogenated nitrile under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline Derivative: The aniline derivative is coupled with the isothiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the trifluoromethyl position.
Scientific Research Applications
4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The isothiazole ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(trifluoromethyl)aniline: A cyanated and trifluoromethylated derivative of aniline.
3-(Trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group.
Uniqueness
4-AMINO-3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5-ISOTHIAZOLECARBOXYLIC ACID is unique due to the presence of both the isothiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-3-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3S/c13-12(14,15)5-2-1-3-6(4-5)17-10(19)8-7(16)9(11(20)21)22-18-8/h1-4H,16H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFCRMCNEJRPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NSC(=C2N)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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